REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N:11]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:12](=[O:14])[CH3:13].C([O-])=O.[Na+].CC([O-])=O.[Na+]>CN(C=O)C.[Cl-].C([N+](CC)(CC)CC)C>[CH3:17][C:16]1([CH3:18])[C:2]2[C:3](=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=2)[N:11]([C:12](=[O:14])[CH3:13])[CH2:15]1 |f:1.2,3.4,6.7|
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Name
|
|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)[N+](=O)[O-])N(C(C)=O)CC(=C)C
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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CC(=O)[O-].[Na+]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC)(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the resulting mixture was bubbled with N2 gas for 10 min
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Duration
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10 min
|
Type
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ADDITION
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Details
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Pd(OAc)2 (350 mg) was added
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Type
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CONCENTRATION
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Details
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After the mixture was concentrated in vacuo, it
|
Type
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CUSTOM
|
Details
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was partitioned between saturated NaHCO3 solution and EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the resulting organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel with 2:1 Hexane
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Name
|
|
Type
|
product
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Smiles
|
CC1(CN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |